molecular formula C12H16N2O4 B2364646 3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate CAS No. 181306-08-1

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate

Cat. No.: B2364646
CAS No.: 181306-08-1
M. Wt: 252.27
InChI Key: IILJJFMDQJHOKQ-UHFFFAOYSA-N
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Description

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes multiple methyl groups and a dimethylamino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by esterification. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Another compound with a similar structure but different functional groups.

    Indole Derivatives: Compounds with a similar aromatic ring structure but different substituents.

Uniqueness

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both methyl and dimethylamino groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Biological Activity

3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate is a pyridine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural attributes, including multiple methyl groups and a dimethylamino moiety, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆N₂O₄
  • CAS Number : 181306-08-1
  • InChI Key : IILJJFMDQJHOKQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dimethylamino group is capable of forming hydrogen bonds and engaging in electrostatic interactions, which enhances binding affinity to specific enzymes and receptors. This compound may influence several metabolic pathways and signal transduction processes, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Properties : It has been studied as a potential inhibitor of prostaglandin E2 (PGE2), which plays a crucial role in inflammation. In vitro studies have shown that it can inhibit TNFα production in LPS-stimulated human whole blood assays, demonstrating an IC50 value of approximately 123 nM .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. Its structural similarity to other known inhibitors suggests potential efficacy against targets such as cyclooxygenases (COX) and lipoxygenases (LOX).

Case Studies

  • Study on Inhibition of PGE2-Induced TNFα Reduction :
    • A study focused on the structure-activity relationship (SAR) optimization of related compounds led to the identification of this compound as a promising candidate for further clinical evaluation due to its potent anti-inflammatory effects .
  • Comparative Pharmacokinetics :
    • In pharmacokinetic studies comparing this compound with traditional NSAIDs like diclofenac, it was found to exhibit favorable absorption and distribution characteristics. The compound maintained effective plasma concentrations that correlated with its biological activity in various pain models .

Research Applications

The compound is being explored for various applications:

  • Drug Development : As a precursor for synthesizing more complex molecules with enhanced therapeutic profiles.
  • Biological Studies : Investigated for its interactions with biological molecules to elucidate mechanisms underlying its pharmacological effects.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3,4-DimethoxyphenethylamineSimilar aromatic structure but different functional groupsModerate anti-inflammatory effects
Indole DerivativesContains an indole ringVaries widely; some show anti-cancer properties
6-Alkyl-substituted PyridinesVaried alkyl groups influencing solubilityPotential anti-inflammatory agents

Properties

IUPAC Name

dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-10(12(16)18-5)8(11(15)17-4)6-9(13-7)14(2)3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILJJFMDQJHOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)N(C)C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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